molecular formula C13H20N2O B2397594 2-amino-N,N-diethyl-3-phenylpropanamide CAS No. 100800-04-2

2-amino-N,N-diethyl-3-phenylpropanamide

Cat. No.: B2397594
CAS No.: 100800-04-2
M. Wt: 220.316
InChI Key: XYSWMPMQILGZRX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N,N-diethyl-3-phenylpropanamide typically involves the reaction of diethylamine with 3-phenylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . The resulting intermediate is then treated with ammonia or an amine to introduce the amino group, forming the final product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions

2-amino-N,N-diethyl-3-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the amide group to an amine.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids, amides.

    Reduction: Amines.

    Substitution: Substituted amides.

Scientific Research Applications

2-amino-N,N-diethyl-3-phenylpropanamide is used in a variety of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-amino-N,N-diethyl-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the amino and diethyl groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

2-amino-N,N-diethyl-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-3-15(4-2)13(16)12(14)10-11-8-6-5-7-9-11/h5-9,12H,3-4,10,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYSWMPMQILGZRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(CC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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